Physicochemical Properties vs. Methyl 2-fluoroisonicotinate
The introduction of a 5-hydroxy group significantly alters the physicochemical profile of the fluorinated isonicotinate scaffold, creating a clear differentiation point from the commonly available methyl 2-fluoroisonicotinate. This dual-functionality impacts critical drug design parameters such as lipophilicity and hydrogen bonding capacity [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Methyl 2-fluoroisonicotinate: XLogP3-AA = 0.8 |
| Quantified Difference | Difference: +0.5 logP units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This 0.5 logP increase suggests superior passive membrane permeability and a different absorption profile, making it a preferred starting scaffold when higher lipophilicity is desired without adding extra carbon atoms.
- [1] PubChem. Methyl 2-fluoro-5-hydroxyisonicotinate: Computed Properties. PubChem CID 129917204. View Source
- [2] PubChem. Methyl 2-fluoroisonicotinate: Computed Properties. PubChem CID 345379. View Source
